molecular formula C14H18N6OS B13372053 1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one

1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one

Cat. No.: B13372053
M. Wt: 318.40 g/mol
InChI Key: KRCYOOFKMSAKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the spiro structure through cyclization reactions and the introduction of the isopropyl group via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and tetraazolo-thieno-diazepine analogs. These compounds share structural similarities but may differ in their biological activities and properties.

Uniqueness

1-Isopropyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6’-one is unique due to its specific spiro structure and the presence of the isopropyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

1'-propan-2-ylspiro[5-thia-1,8,11,12,13-pentazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-9,4'-piperidine]-7-one

InChI

InChI=1S/C14H18N6OS/c1-9(2)19-6-4-14(5-7-19)13-16-17-18-20(13)10-3-8-22-11(10)12(21)15-14/h3,8-9H,4-7H2,1-2H3,(H,15,21)

InChI Key

KRCYOOFKMSAKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)C3=NN=NN3C4=C(C(=O)N2)SC=C4

Origin of Product

United States

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